Griffipavixanthone vs. 1,3,6,7-Tetrahydroxyxanthone: Quantified Xanthine Oxidase Inhibition
In a direct head-to-head assay, griffipavixanthone (GPX) and the monomeric xanthone 1,3,6,7-tetrahydroxyxanthone were evaluated for xanthine oxidase (XO) inhibitory activity. GPX demonstrated an IC50 of 6.3 µM, which is 5.25-fold less potent than the monomer's IC50 of 1.2 µM, but notably, GPX was the first bixanthone reported to exhibit potent XO inhibition . The clinically used XO inhibitor allopurinol served as a positive control with an IC50 of 5.3 µM, indicating that GPX's activity is in a comparable range .
| Evidence Dimension | Xanthine oxidase (XO) enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 6.3 µM |
| Comparator Or Baseline | 1,3,6,7-tetrahydroxyxanthone: 1.2 µM; Allopurinol (control): 5.3 µM |
| Quantified Difference | 5.25-fold less potent than 1,3,6,7-tetrahydroxyxanthone; similar to allopurinol |
| Conditions | In vitro enzyme inhibition assay; dose-dependent |
Why This Matters
This data defines GPX as a structurally novel XO inhibitor scaffold distinct from monomeric xanthones, justifying its selection for research programs seeking new chemical matter for hyperuricemia or gout.
